molecular formula C11H12FN3OS B2750441 3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 694461-58-0

3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B2750441
CAS No.: 694461-58-0
M. Wt: 253.3
InChI Key: WLCOUTMEJUSRNY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl 2-methoxyacetate to yield the corresponding hydrazone. Cyclization of this hydrazone with carbon disulfide under basic conditions (e.g., using potassium hydroxide) leads to the formation of the triazole-thione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification steps are critical to achieving the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties. It serves as a lead compound in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytochrome P450 enzymes, preventing the metabolism of substrates. This interaction is facilitated by the triazole ring, which coordinates with the heme iron in the enzyme’s active site, and the fluorophenyl group, which enhances binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-bromophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione: Bromine substitution instead of fluorine.

    3-(4-methylphenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione: Methyl group substitution.

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCOUTMEJUSRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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